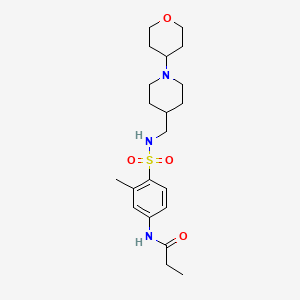

N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide” is a complex organic compound. Unfortunately, there is not much specific information available about this compound .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydropyran ring and the attachment of the piperidine ring. The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. Unfortunately, specific details about the molecular structure are not available .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that this compound could participate in a variety of reactions, given the presence of multiple functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some potential properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with various reagents .Aplicaciones Científicas De Investigación

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified a compound structurally related to N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. This compound exhibited potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increased cerebrospinal fluid concentration of glycine in rats (Yamamoto et al., 2016).

CCR5 Antagonist Synthesis

Ikemoto et al. (2005) developed a practical method for synthesizing a compound structurally similar to N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide, an orally active CCR5 antagonist. This research contributes to the understanding of the synthesis of complex organic compounds with potential applications in medicinal chemistry (Ikemoto et al., 2005).

Metal Complexes of Benzamides

Khatiwora et al. (2013) synthesized metal complexes of new benzamides, including derivatives related to N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide. These complexes were evaluated for their in vitro antibacterial activity, providing insights into the potential biomedical applications of such compounds (Khatiwora et al., 2013).

Synthesis and Anti-inflammatory Activity

Rajasekaran et al. (1999) synthesized N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide, which is structurally related to N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide. The anti-inflammatory activity of these compounds was evaluated, indicating their potential therapeutic applications (Rajasekaran et al., 1999).

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as N-[3-methyl-4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide, is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that plays a key role in the regulation of pain, mood, and consciousness.

Mode of Action

This compound acts as a selective antagonist at the KOR . It binds to the receptor and blocks its activation by endogenous or exogenous ligands. This prevents the downstream effects typically induced by KOR activation.

Biochemical Pathways

The antagonism of the KOR by this compound affects several biochemical pathways. Most notably, it can inhibit the release of prolactin and modulate pain perception . The exact downstream effects can vary depending on the specific cellular and physiological context.

Pharmacokinetics

The compound exhibits good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is orally bioavailable, meaning it can be effectively absorbed from the gastrointestinal tract into the bloodstream. Once in the body, it is distributed to the sites of action, metabolized, and eventually excreted. These properties contribute to its bioavailability and overall pharmacological effect.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonism of the KOR. By blocking KOR activation, it can modulate the physiological responses typically associated with this receptor. For instance, it has been shown to exhibit potent effects in animal models, such as inhibiting prolactin secretion and modulating pain perception .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-methyl-4-[[1-(oxan-4-yl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O4S/c1-3-21(25)23-18-4-5-20(16(2)14-18)29(26,27)22-15-17-6-10-24(11-7-17)19-8-12-28-13-9-19/h4-5,14,17,19,22H,3,6-13,15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPAYWVXKHZVKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-4-[2-(2-chloroethyl)benzamido]piperidine-1-carboxamide](/img/structure/B2807508.png)

![2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2807516.png)

![1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine](/img/structure/B2807520.png)

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine](/img/structure/B2807525.png)